N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
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Overview
Description
N-[4-(DIMETHYLAMINO)BENZYL]-3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a benzyl group, and an isothiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)BENZYL]-3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzylamine with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)BENZYL]-3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(DIMETHYLAMINO)BENZYL]-3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)BENZYL]-3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl and isothiazolidinyl groups contribute to the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzylamine: Shares the dimethylamino and benzyl groups but lacks the isothiazolidinyl group.
N,N-Dimethylbenzylamine: Contains the dimethylamino and benzyl groups but differs in the overall structure.
Uniqueness
N-[4-(DIMETHYLAMINO)BENZYL]-3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to the presence of the isothiazolidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C19H23N3O3S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C19H23N3O3S/c1-21(2)17-9-7-15(8-10-17)14-20-19(23)16-5-3-6-18(13-16)22-11-4-12-26(22,24)25/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,20,23) |
InChI Key |
STAAKPGJYYPIBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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